N-(1-蒽基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

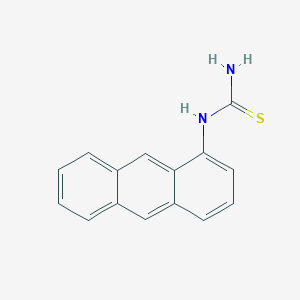

“N-(1-anthryl)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 .

Synthesis Analysis

The synthesis of N,N′-substituted thioureas, which includes “N-(1-anthryl)thiourea”, can be achieved in two steps . A corresponding extensive series of Cu(i), Cu(ii), Ni(ii) and Zn(ii) complexes with varying formulations can be synthesized from these ligands by the reaction of a 1:1 or a 1:2 mixture of Cu(ii), Ni(ii) and Zn(ii) perchlorate or chloride salts . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride .Molecular Structure Analysis

The molecular structure of “N-(1-anthryl)thiourea” can be analyzed using various methods such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis

Thioureas, including “N-(1-anthryl)thiourea”, have been used in many reactions . For example, the Mannich reaction of a wide variety of N-Boc aryl imines is studied in the presence of thiourea derivative L3 with high enantioselectivity .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water with a solubility of 142 g/L at 25 °C .科学研究应用

硫脲衍生物的绿色合成

硫脲在医药化学中至关重要,因为它们具有广泛的生物活性。一项研究重点介绍了一种使用太阳能合成 1, 3-二取代硫脲衍生物的绿色方法,与传统方法相比,该方法环保且节能。这种方法强调了可持续实践在化学合成中的重要性(Kumavat 等人,2013)。

配位化学和生物活性

N-苯甲酰-N'-烷基硫脲及其与 Ni(II)、Co(III) 和 Pt(II) 等金属的配合物已被合成,并显示出显着的抗真菌和抗菌活性。这项研究揭示了硫脲衍生物在开发新型抗菌剂中的潜力(del Campo 等人,2004)。

催化

手性硫脲已被用作亚胺对映选择性氢膦酰化的催化剂,为对映体富集的 α-氨基膦酸提供了一条实用的途径。该应用突出了硫脲在不对称合成中的作用,为手性药物和其他有价值化合物的开发做出了贡献(Joly & Jacobsen,2004)。

药用应用

N-酰基硫脲因其与金属离子配位后应用增强而备受医药化学关注。它们已被证明具有针对多种疾病(包括微生物感染、结核病和癌瘤)的药物潜力,突出了它们在药物开发中的重要性(Lapasam & Kollipara,2020)。

超分子化学

N-苯甲酰硫脲的合成和结构分析表明它具有抗菌和植物生长调节活性。它由于氢键形成而具有阴离子识别能力,展示了硫脲在超分子化学和作为潜在农用化学品中的相关性(Zhao 等人,2013)。

作用机制

Thiourea is an organosulfur compound with a chemical formula of SC(NH2)2 . Its structure is similar to that of urea (H2N-C(=O)-NH2), except the oxygen atom is replaced by a sulfur atom . Thiourea has two tautomeric forms: the thione form and the thiol form . The thione form is more prevalent in aqueous solutions, and the thiol form is also known as isothiourea .

Thiourea is known to inhibit the peroxidase in the thyroid gland and thus inhibits thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid which, on continuous stimulation in animals, can lead to tumor formation .

安全和危害

未来方向

The interest in acyl thioureas, including “N-(1-anthryl)thiourea”, has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

生化分析

Biochemical Properties

N-(1-anthryl)thiourea interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is likely due to the unique structure of N-(1-anthryl)thiourea, which allows it to bind to these enzymes and modulate their activity .

Cellular Effects

N-(1-anthryl)thiourea influences cell function in various ways. It has been shown to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . These effects are likely due to its interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1-anthryl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiourea derivatives can inhibit enzymes like α-amylase, α-glucosidase, AChE, and BuChE, thereby affecting the metabolic processes these enzymes are involved in .

Dosage Effects in Animal Models

The effects of N-(1-anthryl)thiourea can vary with different dosages in animal models . For instance, toxicity studies have shown that certain thiourea derivatives exert no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .

Metabolic Pathways

N-(1-anthryl)thiourea is involved in various metabolic pathways. It interacts with enzymes like α-amylase, α-glucosidase, AChE, and BuChE, thereby affecting the metabolic processes these enzymes are involved in .

属性

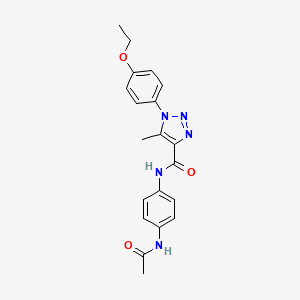

IUPAC Name |

anthracen-1-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKGXSPDGJRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)

![3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)